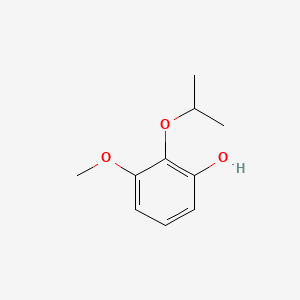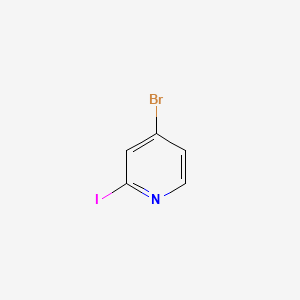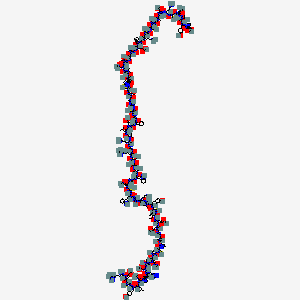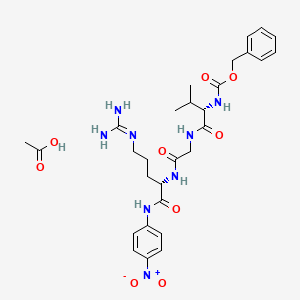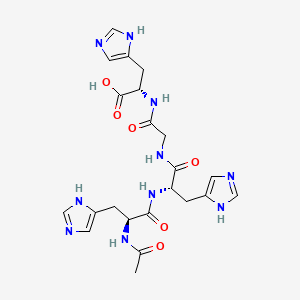
Ac-His-His-Gly-His-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ac-His-His-Gly-His-OH” is a peptide composed of the amino acids histidine and glycine . It has been studied for its potential role as a metabolite . The peptide is functionally related to glycine and L-histidine .
Synthesis Analysis
The synthesis of peptides similar to “this compound” has been reported in the literature . For instance, a study synthesized 18 alloferon analogues, which are peptides with sequences shortened from N- or C- terminus .
Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 68 bonds, 40 non-H bonds, 20 multiple bonds, 14 rotatable bonds, 5 double bonds, 15 aromatic bonds, 3 five-membered rings, 1 carboxylic acid (aliphatic), 4 secondary amides (aliphatic), 1 hydroxyl group, and 3 Imidazoles .
Chemical Reactions Analysis
The copper (II) complexes of “this compound” have been studied for their solution chemical properties, superoxide dismutase, and catecholase activity . The solution speciation was determined in the pH range 3–11 by two independent methods .
科学的研究の応用
銅含有酸化酵素の機能モデル
銅(II)-Ac-His-His-Gly-His-OH(hhgh)錯体は、銅含有酸化酵素の機能的および構造的モデルとして研究されてきた . 溶液の種分布は、pH 3~11の範囲で2つの独立した方法によって決定された . 2つの方法によって得られた結果は互いに非常によく一致し、異なるプロトン化されたCuH x L錯体の形成を示している .
スーパーオキシドジスムターゼ様活性
{3N im }配位したCuL種(pH=6~7)は、効率的なスーパーオキシドジスムターゼ様活性を有する . この特性は、酸化ストレス関連疾患の治療薬開発に潜在的に役立つ可能性がある。
カテコール酸化酵素様活性
{3N im ,OH − }配位したCuH −1 Lは、86wt%メタノール-水中で、3,5-ジ- tert -ブチルカテコール(H 2 dtbc)の酸素による酸化を触媒する優れた活性を有する . これは、銅(II)-ペプチド錯体が銅含有酸化酵素を模倣できるという最初の例を提供する .
抗菌性ペプチド(AMPs)
ヒスチジンリッチペプチド(HRPs)およびグリシンおよびヒスチジンリッチペプチド(GHRPs)は、抗菌性を持つことがわかっている . これらのペプチドは、病原微生物を殺すことができ、そのため、人間の健康上の課題において非常に求められている .
細胞透過性ペプチド(CPPs)
HRPsとGHRPsは、細胞透過性ペプチドとしても機能する可能性がある . これらは細胞に侵入する能力を持っており、これは細胞送達ビークルに緊急に必要とされる特性である
作用機序
Target of Action
Ac-His-His-Gly-His-OH, a histidine-rich peptide, is known for its versatile functionality . It has been reported to interact with various targets, including pathogenic microorganisms, cells, and essential or toxic metals . These interactions make it a potential candidate for various applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities .
Mode of Action
The compound’s mode of action is primarily based on its ability to interact with its targets. For instance, it can penetrate cells, kill pathogenic microorganisms, and coordinate essential or toxic metals . The presence of histidine residues in the peptide sequence allows it to bind to metal ions, which can influence its interaction with other molecules and cells .
Biochemical Pathways
It is known that histidine-rich peptides can act as antimicrobial peptides (amps), cell-penetrating peptides (cpps), and metal-chelating peptides (mcps) . These peptides can disrupt microbial cell membranes (AMPs), facilitate the delivery of molecules into cells (CPPs), or bind and transport metal ions (MCPs) .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets. For example, when acting as an AMP, it can cause cell death in pathogenic microorganisms . As a CPP, it can facilitate the delivery of molecules into cells . When acting as an MCP, it can bind and transport metal ions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the peptide’s ability to bind to metal ions . Additionally, the presence of other molecules or ions in the environment can influence the peptide’s interactions with its targets .
生化学分析
Biochemical Properties
The copper (II) complex of Ac-His-His-Gly-His-OH has been found to exhibit superoxide dismutase and catecholase activity . This suggests that this compound can interact with enzymes and other biomolecules in a way that influences their function. The nature of these interactions is largely determined by the coordination of the imidazole rings present in the peptide .
Cellular Effects
This could potentially include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its ability to form complexes with copper (II) ions. These complexes can mimic the activity of certain enzymes, such as superoxide dismutase and catecholase . This suggests that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its biochemical properties, it is possible that this peptide could exhibit changes in its effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its ability to form complexes with copper (II) ions and mimic the activity of certain enzymes, it is possible that this peptide could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
特性
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N10O6/c1-12(33)30-17(3-14-6-24-10-28-14)21(36)32-16(2-13-5-23-9-27-13)20(35)26-8-19(34)31-18(22(37)38)4-15-7-25-11-29-15/h5-7,9-11,16-18H,2-4,8H2,1H3,(H,23,27)(H,24,28)(H,25,29)(H,26,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)/t16-,17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUOJQYVOWCIHW-BZSNNMDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Ac-His-His-Gly-His-OH interact with copper, and what are the downstream effects of this interaction?
A1: this compound interacts with copper(II) ions in a pH-dependent manner, primarily through the imidazole nitrogen atoms of the histidine residues []. This coordination creates a variety of copper complexes with varying numbers of protons. The specific complex formed influences the compound's enzymatic activity. For example, the {3N(im)} coordinated CuL species (dominant at pH 6-7) exhibits superoxide dismutase-like activity []. On the other hand, the {3N(im),OH(-)} coordinated CuH(-1)L species (present at higher pH) demonstrates significant catecholase-like activity, efficiently catalyzing the oxidation of 3,5-di-tert-butylcatechol in a methanol-water solution []. These findings highlight how the specific coordination environment of the copper center, dictated by pH and ligand interactions, directly impacts the compound's ability to mimic the function of copper-containing enzymes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)
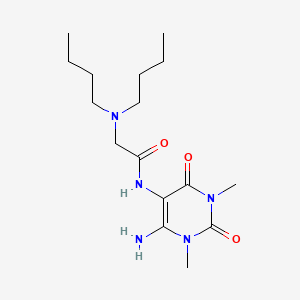
![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)

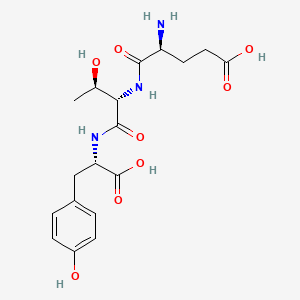
![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)
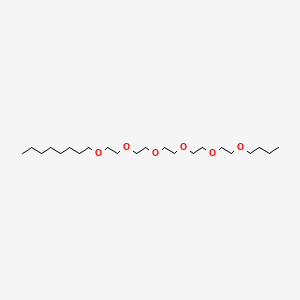
![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)
